molecular formula C15H15NO B7763942 N-(2-methylphenyl)-2-phenylacetamide CAS No. 40748-53-6

N-(2-methylphenyl)-2-phenylacetamide

Cat. No.: B7763942
CAS No.: 40748-53-6
M. Wt: 225.28 g/mol
InChI Key: AAXKSSHVSDXPCO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-phenylacetamide: is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-phenyl and an o-tolyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-phenylacetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 2-phenylacetic acid with o-toluidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-(2-methylphenyl)-2-phenylacetamide is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)16-15(17)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXKSSHVSDXPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193730
Record name Acetamide, 2-phenyl-N-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40748-53-6
Record name N-(2-Methylphenyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40748-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylphenyl)benzeneacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040748536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC85169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-phenyl-N-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-METHYLPHENYL)BENZENEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TWE2NUY0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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